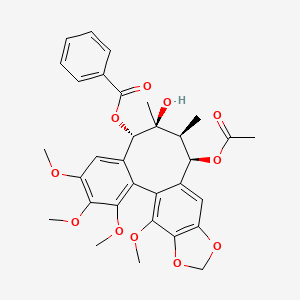
SchizanrinF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SchizanrinF is a lignan compound primarily found in the fruit of the Schisandra chinensis plant. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has been extensively studied for its potential therapeutic applications in traditional and modern medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinF typically involves the extraction of the compound from the Schisandra chinensis fruit. The extraction process includes the use of solvents such as ethanol or methanol, followed by purification techniques like column chromatography. The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The fruit of Schisandra chinensis is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form. The industrial process is designed to maximize yield while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
SchizanrinF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound .
Scientific Research Applications
SchizanrinF has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its hepatoprotective, antioxidant, and anti-inflammatory properties. It is also being explored for its potential in treating liver diseases and other conditions.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mechanism of Action
The mechanism of action of SchizanrinF involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, reducing inflammation, and protecting liver cells from damage. It activates the PI3K/Akt pathway and inhibits the expression of NOX2, which plays a role in reducing oxidative stress and preventing cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Comparison
SchizanrinF is unique among these compounds due to its specific pharmacological profile. While all these compounds exhibit antioxidant and hepatoprotective properties, this compound has been shown to have a more potent effect in reducing oxidative stress and inflammation. Additionally, this compound’s ability to modulate specific molecular pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C32H34O11 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C32H34O11/c1-16-25(42-17(2)33)19-13-22-27(41-15-40-22)29(39-7)23(19)24-20(14-21(36-4)26(37-5)28(24)38-6)30(32(16,3)35)43-31(34)18-11-9-8-10-12-18/h8-14,16,25,30,35H,15H2,1-7H3/t16-,25+,30-,32-/m0/s1 |
InChI Key |
CNTQTBYFFAKKFL-MLDYHGJLSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















